molecular formula C9H17NO B14015491 N-(cyclohexylmethyl)acetamide CAS No. 51870-99-6

N-(cyclohexylmethyl)acetamide

Cat. No.: B14015491
CAS No.: 51870-99-6
M. Wt: 155.24 g/mol
InChI Key: UYBJHVSZRXMCIQ-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)acetamide is an acetamide derivative characterized by a cyclohexylmethyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₉H₁₇NO (molecular weight: 155.24 g/mol). It has been synthesized via coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM), followed by purification via preparative HPLC .

Properties

CAS No.

51870-99-6

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-(cyclohexylmethyl)acetamide

InChI

InChI=1S/C9H17NO/c1-8(11)10-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,10,11)

InChI Key

UYBJHVSZRXMCIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)acetamide can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically proceeds as follows: [ \text{Cyclohexylmethylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(cyclohexylmethyl)amine.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which N-(cyclohexylmethyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Activities
N-(Cyclohexylmethyl)acetamide C₉H₁₇NO Cyclohexylmethyl 155.24 Intermediate lipophilicity; inhibitor potential
N-Cyclohexyl-2-hydroxyacetamide C₈H₁₅NO₂ Cyclohexyl, hydroxyethyl 157.21 Enhanced hydrogen-bonding capacity
N-(4,4-Difluorocyclohexyl)acetamide C₈H₁₃F₂NO 4,4-Difluorocyclohexyl 177.19 Increased metabolic stability
N-(6-Aminohexyl)acetamide C₈H₁₈N₂O 6-Aminohexyl 158.24 Water-soluble; surface-modification uses
N-[4-(Cyclohexyloxy)cyclohexyl]acetamide C₁₄H₂₅NO₂ 4-Cyclohexyloxycyclohexyl 239.35 High lipophilicity; synthetic versatility
N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide HCl C₁₂H₂₅ClN₂O Cyclohexyl, ethyl, methylamino 248.79 Ionic form enhances bioavailability
Key Observations:
  • Lipophilicity : Fluorinated (e.g., 4,4-difluorocyclohexyl) or bulky substituents (e.g., cyclohexyloxy) increase lipophilicity, favoring membrane permeability but reducing water solubility .
  • Hydrogen Bonding: Hydroxy or amino groups (e.g., N-Cyclohexyl-2-hydroxyacetamide) enhance solubility and protein-binding capacity .
  • Metabolic Stability : Fluorine atoms reduce oxidative degradation, as seen in N-(4,4-Difluorocyclohexyl)acetamide .

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